molecular formula C9H11NO4 B14183717 2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one CAS No. 886215-89-0

2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one

Cat. No.: B14183717
CAS No.: 886215-89-0
M. Wt: 197.19 g/mol
InChI Key: JLTJXCBFMKFRIG-UHFFFAOYSA-N
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Description

2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[44]non-2-en-7-one is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both acetyl and methyl groups, along with the necessary oxygen and nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one is unique due to its specific spirocyclic structure and the presence of both acetyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

886215-89-0

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-acetyl-2-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one

InChI

InChI=1S/C9H11NO4/c1-5(11)8-6(2)13-9(14-8)4-3-7(12)10-9/h3-4H2,1-2H3,(H,10,12)

InChI Key

JLTJXCBFMKFRIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2(O1)CCC(=O)N2)C(=O)C

Origin of Product

United States

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